N-(4-cyclopropyl-1,2,4-triazol-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Description
N-(4-cyclopropyl-1,2,4-triazol-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a cyclopropyl group, and a tetrahydronaphthalenyl moiety, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-(4-cyclopropyl-1,2,4-triazol-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-16(19-17-20-18-11-21(17)15-7-8-15)10-12-5-6-13-3-1-2-4-14(13)9-12/h1-4,11-12,15H,5-10H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFSBOPUCZITGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2NC(=O)CC3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclopropyl-1,2,4-triazol-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the Tetrahydronaphthalenyl Moiety: This step involves the coupling of the triazole intermediate with a tetrahydronaphthalenyl derivative, typically through a nucleophilic substitution or a condensation reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved through an amidation reaction using an appropriate amine and acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyclopropyl-1,2,4-triazol-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the cyclopropyl or tetrahydronaphthalenyl moieties using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the triazole ring or the acetamide linkage, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the acetamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-cyclopropyl-1,2,4-triazol-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(4-cyclopropyl-1,2,4-triazol-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide exerts its effects is often related to its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It could influence signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
When compared to similar compounds, N-(4-cyclopropyl-1,2,4-triazol-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide stands out due to its unique combination of structural features. Similar compounds might include:
Triazole Derivatives: Compounds with a triazole ring but different substituents, such as fluconazole or voriconazole.
Cyclopropyl-Containing Compounds: Molecules like cyclopropylamine or cyclopropylcarbinol.
Tetrahydronaphthalenyl Derivatives: Compounds such as tetralin or 2-tetralone.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
